Phosphine, diethyl(trimethylsilyl)-
Overview
Description
Phosphine, diethyl(trimethylsilyl)- is a tertiary phosphine compound characterized by the presence of diethyl and trimethylsilyl groups attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse reactivity and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, diethyl(trimethylsilyl)- typically involves the reaction of diethylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of phosphine, diethyl(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphine, diethyl(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Reduction: Reduced phosphine compounds.
Scientific Research Applications
Phosphine, diethyl(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of phosphine, diethyl(trimethylsilyl)- involves its ability to act as a nucleophile due to the lone pair of electrons on the phosphorus atom. This nucleophilicity allows it to participate in various chemical reactions, forming bonds with electrophilic centers. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Phosphine, trimethylsilyl-: Similar in structure but lacks the diethyl groups.
Phosphine, diethyl-: Similar but lacks the trimethylsilyl group.
Phosphine, triethyl-: Contains three ethyl groups instead of diethyl and trimethylsilyl groups.
Uniqueness
Phosphine, diethyl(trimethylsilyl)- is unique due to the presence of both diethyl and trimethylsilyl groups, which confer distinct reactivity and steric properties. This combination allows for unique applications in catalysis and materials science that are not possible with other similar compounds .
Properties
IUPAC Name |
diethyl(trimethylsilyl)phosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19PSi/c1-6-8(7-2)9(3,4)5/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDNMIRWQNNCJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19PSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456852 | |
Record name | Phosphine, diethyl(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-75-3 | |
Record name | Phosphine, diethyl(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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